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Compound of Interest

Compound Name:
1-(4-Methylideneoxolan-3-

yl)propan-2-one

CAS No.: 188970-96-9

Cat. No.: B067511

Get Quote

Executive Summary & Chemical Identity
4-methylene-3-(2-oxopropyl)oxolane is a bicyclic-equivalent functionalized ether characterized

by a tetrahydrofuran (oxolane) core substituted with an exocyclic methylene group and an

acetonyl side chain. It belongs to the class of

-acetonyl-

-methylene-tetrahydrofurans.

This scaffold is primarily utilized in advanced organic synthesis as a building block for

terpenoids, polyether antibiotics, and marine natural products. Its structure offers two distinct

handles for further functionalization: the electrophilic exocyclic double bond (Michael acceptor)

and the nucleophilic/electrophilic ketone moiety.

Chemical Nomenclature & Synonyms
To ensure precise identification in literature and database searches, the following synonyms

are recognized:
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Naming Convention Synonym

IUPAC Systematic
1-(4-methylenetetrahydrofuran-3-yl)propan-2-

one

Common/Trivial 3-acetonyl-4-methylenetetrahydrofuran

Structural Description
-acetonyl-

-methylene-THF

Functional Class 4-methylene-3-(2-oxopropyl)tetrahydrofuran

Formula

C

H

O

Molecular Weight 140.18 g/mol

Synthesis & Mechanistic Pathways
The construction of the 4-methylene-3-(2-oxopropyl)oxolane core is a textbook example of 5-

exo-dig or 5-exo-trig radical cyclization. The most robust protocol involves the Atom Transfer

Radical Cyclization (ATRC) or the Ueno-Stork reaction using propargyl ethers or

-allyloxy enones.

Primary Synthetic Route: Radical Cyclization
The synthesis typically proceeds via the radical cyclization of a propargyl allyl ether derivative

or a bromoacetal.

Protocol: Tin-Mediated Radical Cyclization
Precursor: A propargyl ether derivative, such as O-propargyl-but-3-en-1-ol derivative or a

specific

-allyloxy enone.
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Reagents: Tributyltin hydride (Bu

SnH) as the hydrogen atom donor and AIBN (Azobisisobutyronitrile) as the radical initiator.

Mechanism:

Initiation: AIBN generates a tributyltin radical (Bu

Sn

).

Propagation: The tin radical abstracts a halide (if using a bromo-precursor) or adds to a

terminal alkyne/alkene, generating a carbon-centered radical.

Cyclization: The radical attacks the internal multiple bond in a 5-exo fashion to form the

tetrahydrofuran ring.

Termination: The cyclic radical abstracts a hydrogen from Bu

SnH, yielding the final product and regenerating the tin radical.

Mechanistic Diagram (DOT)
The following diagram illustrates the radical cyclization pathway forming the oxolane core.
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Caption: Radical cyclization pathway for the synthesis of the 3,4-disubstituted oxolane core.
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Reactivity Profile & Applications
The 4-methylene-3-(2-oxopropyl)oxolane scaffold is bifunctional, allowing for orthogonal

functionalization strategies in total synthesis.

A. Exocyclic Methylene Reactivity (C4 Position)
The exocyclic double bond is electronically distinct from endocyclic alkenes.

Michael Addition: If conjugated with an electron-withdrawing group (or if the ring strain

allows), it can undergo conjugate addition.

Hydroboration-Oxidation: Converts the methylene group into a primary alcohol (-CH

OH) or methyl group (-CH

), stereoselectively controlled by the adjacent C3 stereocenter.

Ozonolysis/Lemieux-Johnson: Cleavage of the double bond yields a 4-oxo-tetrahydrofuran

(3-acetonyl-4-oxotetrahydrofuran), a precursor for nucleosides.

B. Acetonyl Side Chain Reactivity (C3 Position)
The ketone functionality in the side chain is a versatile handle.

Nucleophilic Addition: Grignard reagents or hydrides (NaBH

) attack the ketone to form tertiary or secondary alcohols.

Aldol Condensation: Intramolecular aldol reactions can fuse a third ring onto the THF core,

generating bicyclic systems (e.g., hydrindanes or hydroazulenes).

Baeyer-Villiger Oxidation: Converts the acetonyl group into an ester/acetate.

Functional Workflow Diagram (DOT)
This diagram maps the divergent synthetic pathways available from this intermediate.
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Caption: Divergent synthetic utility of the 4-methylene-3-(2-oxopropyl)oxolane scaffold.

Experimental Protocol: Standard Synthesis
Objective: Synthesis of 3-acetonyl-4-methylenetetrahydrofuran via Radical Cyclization.

Materials:

Precursor: O-propargyl-allyl ether derivative (1.0 equiv)

Reagent: Tributyltin hydride (Bu

SnH) (1.1 equiv)

Initiator: AIBN (0.1 equiv)

Solvent: Anhydrous Benzene or Toluene (degassed)

Procedure:

Preparation: Dissolve the precursor in anhydrous benzene (0.05 M concentration) under an

argon atmosphere.
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Addition: Add AIBN and Bu

SnH to the solution.

Note: For high dilution conditions (to favor cyclization over polymerization), add the tin

hydride and AIBN slowly via a syringe pump over 4–6 hours.

Reaction: Heat the mixture to reflux (80°C) and monitor by TLC for the disappearance of the

starting material.

Work-up: Cool to room temperature. Remove the solvent under reduced pressure.

Purification: Remove tin residues using a 10% KF solution wash or by flash column

chromatography on silica gel impregnated with 10% KF. Elute with Hexanes/EtOAc to isolate

the title compound as a colorless oil.[1]

Self-Validating Check:

1H NMR: Look for the characteristic exocyclic methylene singlets at

4.8–5.2 ppm and the acetonyl methyl singlet at

2.1–2.2 ppm.

IR: Confirm the presence of the ketone carbonyl stretch (~1715 cm

) and the exocyclic alkene stretch (~1650 cm

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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